N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O3/c1-3-27-12-5-4-10-21-22-11(24(10)23-12)7-20-16(25)8-6-9(17)14(19)15(26-2)13(8)18/h4-6H,3,7H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKZIFKLAWCCFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=CC(=C(C(=C3F)OC)F)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the formation of the triazolopyridazine core through cyclization reactions, followed by the introduction of the ethoxy and trifluoromethoxy groups via nucleophilic substitution reactions. The final step often involves the coupling of the triazolopyridazine intermediate with 2,4,5-trifluoro-3-methoxybenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The triazolopyridazine core is known to bind to certain proteins, potentially inhibiting their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs from recent patents and research. Key distinctions include substituent effects on the triazolo-pyridazine ring, benzamide modifications, and pharmacological implications.
Structural Analogues of the Triazolo-Pyridazine Core
- Compound: 3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide Triazolo Substituent: Methoxy at position 6 (vs. ethoxy in the target compound). Benzamide Replacement: Propanamide chain linked to a benzimidazole-ethyl group instead of a fluorinated benzamide.
Compound : 2-[(1S)-1-cyclohexylethoxy]-5-fluoro-N-(6-methoxypyridazin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide
- Triazolo Substituent : Lacks the pyridazine extension but includes a cyclohexylethoxy group.
- Benzamide Substituents : Fluorine at position 5 and methoxy on pyridazine, differing from the target’s trifluoro-methoxy arrangement.
- Implications : The cyclohexylethoxy group may confer conformational rigidity, whereas the target’s trifluoro motif could enhance electronic interactions in binding pockets .
Benzamide Derivatives with Heterocyclic Variations
- Compound : N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide
- Core Structure : Replaces triazolo-pyridazine with benzothiazole.
- Substituents : Ethoxy on benzothiazole and tetrafluoropropoxymethyl on benzamide.
- Implications : The benzothiazole system may alter electron distribution compared to triazolo-pyridazine, while tetrafluoropropoxy could increase metabolic resistance .
Functional Group Analysis
- Fluorine Effects: The target’s 2,4,5-trifluoro substitution likely enhances binding via electronegative interactions and metabolic stability compared to mono-fluoro or non-fluorinated analogs .
- Ethoxy vs. Methoxy : Ethoxy’s increased hydrophobicity may improve bioavailability but could reduce solubility compared to methoxy .
Biological Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which integrates multiple heterocyclic rings and functional groups. Understanding its biological activity is crucial for exploring its applications in pharmacology and therapeutic interventions.
Structural Characteristics
The compound features a triazolo[4,3-b]pyridazine moiety linked to a trifluoromethoxybenzamide structure. This intricate architecture suggests potential for diverse biological activities, particularly in oncology and enzyme inhibition.
Molecular Formula and Weight
- Molecular Formula : C17H16F3N5O2
- Molecular Weight : Approximately 373.34 g/mol
Antiproliferative Effects
Research indicates that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, this compound has shown promising results in inhibiting the proliferation of cancer cells in vitro. The mechanism of action may involve interference with specific proteins involved in cell division and proliferation.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of receptor tyrosine kinases, specifically targeting the c-Met receptor. This receptor plays a critical role in various cellular processes, including proliferation and survival. By inhibiting c-Met activity, the compound may disrupt oncogenic signaling pathways, leading to reduced tumor growth.
The mechanism of action involves binding to the active site of target enzymes or receptors, preventing substrate access and disrupting biochemical pathways essential for cell survival and proliferation. This interaction can lead to therapeutic effects in cancer treatment.
Study 1: Antiproliferative Activity
In a study assessing the antiproliferative effects of various triazole-containing compounds, this compound demonstrated significant inhibition of cell growth in several cancer cell lines. The IC50 values were reported in the low micromolar range, indicating potent activity.
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of this compound revealed its ability to inhibit c-Met with an IC50 value significantly lower than that of existing inhibitors. This suggests that it could serve as a lead compound for developing more effective c-Met inhibitors.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Structure A | Antiproliferative | 5 |
| This compound | Structure B | Antiproliferative & c-Met Inhibition | 2 |
| Compound C | Structure C | c-Met Inhibition | 10 |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide?
- Methodological Answer : The synthesis involves sequential coupling reactions. First, the triazolo-pyridazine core is functionalized at the 3-position via nucleophilic substitution with a methylamine derivative. Subsequent amidation with 2,4,5-trifluoro-3-methoxybenzoic acid is performed under DMF/triethylamine conditions to ensure regioselectivity . Key intermediates are purified via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterized by <sup>1</sup>H/<sup>19</sup>F NMR and LC-MS to confirm structural integrity .
Q. Which analytical techniques are essential for confirming the compound’s purity and structural identity?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR validate substituent positions (e.g., ethoxy, trifluoro, methoxy groups) and monitor reaction progress .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95%) and detect byproducts .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) with <1 ppm error .
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer : Prioritize target-agnostic screens:
- In vitro cytotoxicity : Use MTT assays across cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) via fluorescence-based ADP-Glo™ assays .
- Solubility/Permeability : Employ PAMPA for passive diffusion and HPLC-UV for kinetic solubility in PBS/DMSO .
Advanced Research Questions
Q. How do substituent modifications (e.g., ethoxy vs. methoxy) impact bioactivity and pharmacokinetics?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing ethoxy with cyclopropoxy) and compare IC50 values in kinase assays .
- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS to track metabolite formation (e.g., O-dealkylation of ethoxy groups) .
- Computational Modeling : Dock analogs into target binding pockets (e.g., using AutoDock Vina) to predict substituent effects on binding affinity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Reproducibility : Validate assays in triplicate with positive controls (e.g., staurosporine for cytotoxicity) .
- Off-Target Profiling : Utilize proteome-wide affinity pulldown assays (e.g., thermal shift) to identify unintended targets .
- Batch Variability Analysis : Compare HPLC purity and crystallinity (via XRD) of compound batches to rule out impurities .
Q. How can in vivo efficacy be optimized while minimizing toxicity?
- Methodological Answer :
- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility and bioavailability .
- Toxicokinetics : Conduct MTD (maximum tolerated dose) studies in rodents, monitoring ALT/AST levels and histopathology .
- Targeted Delivery : Conjugate with tumor-homing peptides (e.g., RGD) to reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
